2-(But-3-en-1-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-but-3-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBXYMLWNNXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-97-8 | |
| Record name | 2-(but-3-en-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualizing 2 but 3 En 1 Yl Aniline in Alkenyl Aniline Chemistry and Its Synthetic Utility
Alkenyl anilines are a class of aromatic compounds featuring an amino group and at least one carbon-carbon double bond attached to the benzene (B151609) ring, typically via an alkyl chain. The synthetic utility of these compounds is rooted in the strategic placement of these two functional groups, which can react independently or, more powerfully, in concert to construct cyclic systems. researchgate.net General methods for the synthesis of 2-alkenyl-tethered anilines are well-established and include strategies such as the 3-aza-Cope rearrangement, olefin cross-metathesis, and palladium-catalyzed C–N cross-coupling. thieme-connect.de These approaches allow for the preparation of a diverse range of alkenyl anilines with varying tether lengths and substitution patterns. thieme-connect.de
The true value of alkenyl anilines is demonstrated in their role as substrates for cyclization reactions to form nitrogen heterocycles, which are core components of many pharmaceuticals and biologically active natural products. nih.gov Transition-metal catalysis, particularly with palladium, is a common and effective strategy for promoting these transformations. nih.gov For instance, palladium-catalyzed intramolecular reactions can facilitate the formation of new carbon-carbon or carbon-nitrogen bonds, leading to the construction of important heterocyclic frameworks such as indoles, quinolines, and azepanes. thieme-connect.deillinois.edu The specific nature of the resulting heterocyclic system is often dictated by the length of the alkenyl chain tethered to the aniline (B41778) ring.
Significance of the 2 but 3 En 1 Yl Aniline Core Structure in Academic Research
Direct Synthetic Routes to this compound Analogues
Direct synthetic approaches to 2-alkenylanilines, including this compound, often involve the alkylation of aniline or its derivatives. One common method is the reaction of aniline with an appropriate alkylating agent. For instance, the synthesis of 2-(but-3-en-2-yl)aniline (B3268527) can be achieved through the alkylation of aniline with isobutene in the presence of a catalyst like phosphoric acid or aluminum chloride. This reaction requires controlled temperature and pressure to ensure selective product formation. Another approach involves the palladium-catalyzed Heck reaction of 2-iodoanilines with alkenes, which yields 2-alkenylanilines. scilit.com
A series of new polyaniline derivatives have been synthesized based on the ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline. researchgate.net Additionally, 2-[2-chloro-1-methylbut-2-en-1-yl]aniline has been synthesized and used to create highly soluble polyaniline derivatives. researchgate.net
Metal-Catalyzed Coupling and Functionalization Strategies
Metal-catalyzed reactions are pivotal in the synthesis and functionalization of this compound and its derivatives. These methods offer high efficiency and selectivity in constructing complex molecular architectures.
Palladium-Catalyzed Approaches, including C-N cross-coupling and hydroamination
Palladium catalysts are extensively used for synthesizing indole (B1671886) and quinoline scaffolds from 2-alkenylanilines.
C-N Cross-Coupling:
Palladium-catalyzed intramolecular C-N cross-coupling is a practical method for synthesizing N-functionalized C2-/C3-substituted indoles. bohrium.com This strategy has proven to be robust and scalable for producing diverse indole structures. bohrium.com The process often involves the annulative coupling of 2-alkenylanilines with aldehydes, where alcohols can serve as both the solvent and a hydrogen source. organic-chemistry.org By tuning reaction parameters, such as the choice of ligand (e.g., Xantphos or DPEphos), divergent syntheses of either indoles or quinolines can be achieved. organic-chemistry.org
A notable application is the synthesis of indoles through a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, which demonstrates good functional group tolerance and chemoselectivity.
Hydroamination:
Palladium-catalyzed intermolecular hydroamination of vinylarenes with arylamines provides an efficient route to sec-phenethylamine products. organic-chemistry.org The use of an acid cocatalyst, such as triflic acid (HOTf) or trifluoroacetic acid (TFA), significantly enhances reaction rates and yields. organic-chemistry.orgnih.gov The combination of Pd(TFA)2, DPPF, and TfOH has been effective for the hydroamination of various vinylarenes with anilines. nih.gov This method is also amenable to asymmetric synthesis, achieving good enantioselectivity with the use of chiral ligands like (R)-BINAP. nih.gov
| Catalyst System | Reactants | Product | Yield | Reference |
| [Pd(OC(O)CF₃)₂]/DPPF, HOTf | Arylamines, Vinylarenes | sec-Phenethylamines | >99% | organic-chemistry.org |
| [Pd(TFA)₂]/DPPF, TfOH | Anilines, Vinylarenes | sec-Phenethylamines | High | nih.gov |
| [(R)-BINAP]Pd(OTf)₂ | Aniline, p-Trifluoromethylstyrene | Chiral sec-Phenethylamine | 81% ee | nih.gov |
Gold-Catalyzed Methodologies for Cycloisomerization/Annulation
Gold catalysts are effective in promoting the cycloisomerization of alkyne-containing anilines to form heterocyclic structures. For instance, gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols can produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols in the presence of N-iodosuccinimide (NIS). organic-chemistry.orgacs.org This reaction is suggested to proceed through the activation of the alkyne moiety by the gold(I) catalyst, followed by intramolecular addition of the aniline and subsequent transformation. acs.org
Gold catalysts, such as IPrAuCl, can also promote the synthesis of 2-substituted indoles from o-alkynylnitroarenes. mdpi.com Furthermore, the hydroamination of 2-(phenylethynyl)aniline can be achieved with high yield using gold complexes. mdpi.com
| Catalyst | Reactants | Product | Yield | Reference |
| Gold(I) catalyst, NIS | 1-(2-(Tosylamino)phenyl)prop-2-yn-1-ols | 1H-Indole-2-carbaldehydes / (E)-2-(Iodomethylene)indolin-3-ols | 70-99% | acs.org |
| IPrAuCl | o-Alkynylnitroarenes | 2-Substituted indoles | - | mdpi.com |
| IPrAuOTf | 2-(Phenylethynyl)aniline, Cyclohexanone | 2-Phenylindole | 95% | mdpi.com |
Silver-Catalyzed Transformations, specifically Aza-Annulation
Silver catalysts have been utilized in domino aza-annulation/Diels-Alder reactions of 2-(but-3-en-1-yn-1-yl) anilines to construct carbazole (B46965), dihydrocarbazole, and tetrahydrocarbazole frameworks. nih.gov These reactions, catalyzed by AgSbF6, proceed through the in-situ generation of 2-vinyl indoles, which are then trapped by dienophiles. nih.gov
Silver catalysts can also mediate the nitration and annulation of 2-alkynylanilines using tert-butyl nitrite (B80452) (TBN) to selectively form nitrated indoles and indazole-2-oxides. rsc.org The outcome of the reaction is dependent on the N-protection of the 2-alkynylaniline. rsc.org Additionally, silver-mediated oxidative C-H amination of 2-alkenylanilines is another synthetic route. researchgate.net
Copper-Catalyzed Reactions, particularly intramolecular aminooxygenation
Copper-catalyzed intramolecular aminooxygenation of N-sulfonyl-2-allylanilines provides a pathway to chiral indolines. nih.gov Density Functional Theory (DFT) calculations have been used to investigate the origin of enantioselectivity in these reactions, which are catalyzed by copper(II) complexes with chiral ligands like (R,R)-Ph-box. nih.gov The stereochemical outcome is influenced by the geometry of the copper center in the transition state. nih.gov
Copper catalysis is also employed in the modular aminooxygenation of alkenes, providing access to a variety of 1,2-amino oxygen-containing molecules under mild conditions. nih.gov This transformation is applicable to a wide range of nucleophiles and tolerates various functional groups. nih.gov
Isomerization and Rearrangement-Based Syntheses (e.g., double bond isomerization)
Isomerization reactions represent another synthetic strategy. For instance, iridium catalysts can effect the intramolecular addition of a C(sp3)-H bond across a C-C triple bond in 2-alkynyl-N,N-dimethylanilines, which is followed by double-bond isomerization to yield 3-substituted indoles. organic-chemistry.org Similarly, syntheses of indoles via sigmatropic rearrangements and olefin isomerization have been developed as an atom-economical approach. bohrium.com The isomerization of long-chain olefins, which is relevant to the modification of the butenyl side chain, can be catalyzed by strong acid catalysts. lsu.edu
Imine Condensation–Isoaromatization Pathways for Aniline Derivatives
A notable strategy for the synthesis of aniline derivatives involves a sequence of imine condensation followed by isoaromatization. This approach has been effectively demonstrated for the preparation of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgbeilstein-journals.orgrawdatalibrary.net The reaction proceeds through an initial imine formation, which then undergoes isoaromatization to yield the stable aniline product. beilstein-journals.org
This synthetic route is advantageous due to its typically mild, catalyst-free, and additive-free conditions, offering an operationally simple and efficient method for producing a variety of synthetically useful aniline derivatives. beilstein-journals.orgbeilstein-journals.orgrawdatalibrary.net The reaction mechanism involves an imine–enamine tautomerization and an exocyclic double bond shift, leading to the aromatization of the ring system. beilstein-journals.org
Research has shown that this methodology can be applied to a range of substrates, affording the desired aniline derivatives in yields from acceptable to high. beilstein-journals.orgresearchgate.net The choice of solvent can significantly influence the reaction outcome, with studies indicating that solvents like DME can lead to higher yields compared to others such as toluene (B28343) or chloroform. researchgate.net
Table 1: Solvent Effect on the Synthesis of a 2-Benzyl-N-substituted Aniline Derivative via Imine Condensation-Isoaromatization researchgate.net
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Toluene | 14 | 64 |
| 2 | PhCF₃ | 14 | 65 |
| 3 | CHCl₃ | 18 | 35 |
| 4 | DME | 11 | 82 |
| 5 | DMF | 18 | 20 |
While this specific pathway has been detailed for 2-benzylanilines, the principles of imine condensation followed by an aromatization step represent a viable synthetic strategy for other substituted anilines. The key steps of imine formation and subsequent tautomerization-driven aromatization are fundamental transformations in organic synthesis.
Functionalization of the Butenyl Side Chain in Aniline Systems
The butenyl side chain in aniline systems, such as in this compound, presents a versatile handle for a variety of chemical modifications. The terminal double bond is susceptible to a range of functionalization reactions, allowing for the synthesis of a diverse array of derivatives.
One common transformation is the hydroamination of the alkene, which can be mediated by a base, leading to either isomerization or cyclization products. Another key reaction is allylic alkylation. For instance, the reaction with allyl bromide can introduce an additional allyl group at the nitrogen atom.
The reactivity of the butenyl group is also central to polymerization reactions. Research on the polymerization of a related monomer, 2-(1-methylbut-2-en-1-yl)aniline, has demonstrated that aniline derivatives with unsaturated side chains can be converted into polymers. researchgate.net These polymerization reactions can be influenced by the substituents on the aniline ring, affecting the properties of the resulting polymer. researchgate.net
Furthermore, the double bond can undergo other addition and coupling reactions. For example, palladium-catalyzed reactions like the Heck or Suzuki-Miyaura cross-coupling can be employed to functionalize the aniline core by introducing the butenyl group. The choice of catalyst and reaction temperature are critical factors in these transformations to ensure high yield and regioselectivity, and to prevent unwanted side reactions like polymerization of the alkene.
Radical-mediated intermolecular amination of olefins is another powerful method for functionalization, often proceeding with high anti-Markovnikov regioselectivity. acs.org This approach allows for the introduction of an amine functional group and can lead to difunctionalized products. acs.org
Table 2: Examples of Functionalization Reactions on Butenyl/Allyl Anilines
| Reaction Type | Reagents and Conditions | Product Type |
| Allylic Alkylation | Allyl bromide, DMF, 0 °C | N-allylated derivatives |
| Hydroamination | Base-mediated | Isomerization or cyclization products |
| Polymerization | Oxidative polymerization | Polyaniline derivatives |
| Heck Reaction | Pd(PPh₃)₄, inert atmosphere, 60–100 °C | Functionalized aniline core |
| Suzuki-Miyaura Coupling | Pd catalyst, base | Functionalized aniline core |
| Radical-mediated Amination | Radical initiator | Anti-Markovnikov addition products |
The functionalization of the butenyl side chain is a key strategy for modifying the properties of aniline derivatives, enabling the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov
Transformative Reactions and Reactivity Profiles of 2 but 3 En 1 Yl Aniline
Intramolecular Cyclization Reactions
The inherent reactivity of 2-(but-3-en-1-yl)aniline is most prominently displayed in its propensity to undergo intramolecular cyclization. These reactions, often mediated by transition metal catalysts or oxidative reagents, allow for the efficient construction of fused and non-fused heterocyclic systems. The interplay between the aniline (B41778) nitrogen and the terminal double bond of the butenyl chain is central to these transformations, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.
Formation of Nitrogen Heterocycles
The intramolecular cyclization of this compound and its analogues serves as a powerful strategy for the synthesis of various nitrogen heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The specific heterocyclic system formed is highly dependent on the reaction conditions, the nature of the catalyst, and the substituents on the aniline ring or the butenyl chain.
The synthesis of indole (B1671886) scaffolds, a ubiquitous motif in medicinal chemistry, can be achieved through the intramolecular C-H amination of 2-alkenylaniline derivatives. Copper-catalyzed methods have proven effective for this transformation. For instance, the cyclization of N-protected 2-vinylanilines using a copper(II) acetate (B1210297) catalyst leads to the formation of 3-substituted indoles. researchgate.net This reaction likely proceeds through an oxidative amination pathway. While stoichiometric amounts of the copper salt are often effective, catalytic versions in the presence of an external oxidant can also be employed. researchgate.net The reaction can be sensitive to steric hindrance; substituents on the aniline ring or near the double bond can influence the reaction's efficiency. researchgate.net
In a related approach, an organoselenium-catalyzed intramolecular C-H amination of 2-alkenylanilines provides an efficient route to various indole derivatives. researchgate.net This method operates under mild conditions and demonstrates good functional group tolerance, affording the desired indole products in high yields. researchgate.net
| Substrate (Derivative of 2-Alkenylaniline) | Catalyst/Reagent | Product | Yield (%) | Ref |
| N-Tosyl-2-vinylaniline | Cu(OAc)₂ | N-Tosylindole | 66 | beilstein-journals.org |
| N-Tosyl-2-(prop-1-en-2-yl)aniline | Cu(OTf)₂ / MnO₂ | N-Tosyl-3-methylindole | 85 | beilstein-journals.org |
| N-Benzoyl-2-(prop-1-en-2-yl)aniline | Cu(OTf)₂ / MnO₂ | N-Benzoyl-3-methylindole | 55 | beilstein-journals.org |
| 2-(1-Phenylvinyl)aniline Derivative | Diphenyl diselenide / (NH₄)₂S₂O₈ | 3-Phenylindole | 95 | researchgate.net |
The butenyl chain of this compound allows for the formation of both five- and six-membered saturated nitrogen heterocycles through different cyclization strategies.
The synthesis of pyrrolidine (B122466) rings can be achieved via a copper(II) carboxylate-promoted intramolecular carboamination of N-acyl-2-allylanilines, which are structurally analogous to this compound. nih.gov This oxidative cyclization involves the formation of a new C-N bond and a C-C bond, leading to fused pyrrolidine systems. The reaction is typically performed at elevated temperatures, and the use of microwave irradiation can significantly reduce reaction times. nih.gov
For the construction of piperidine (B6355638) derivatives, a protic acid-assisted aza-Pummerer-type cyclization of N-(but-3-en-1-yl)anilines has been developed. This method employs N-chlorosuccinimide (NCS) and a protic acid to generate an N-acyliminium ion intermediate, which then undergoes a 6-endo-trig cyclization to furnish 4-chloropiperidine (B1584346) derivatives. nih.gov This transformation is highly regioselective for the formation of the six-membered ring.
| Starting Material | Reagents/Catalyst | Product | Yield (%) | Ref |
| N-Benzoyl-2-allylaniline | Cu(neodecanoate)₂ | 2-Benzoyl-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinolin-5-one | 63 | nih.gov |
| N-(But-3-en-1-yl)aniline | NCS, H₂O | 1-Phenyl-4-chloropiperidine | 61 | nih.gov |
| N-(But-3-en-1-yl)-4-methylaniline | NCS, H₂O | 1-(p-Tolyl)-4-chloropiperidine | 78 | nih.gov |
| N-(But-3-en-1-yl)-2-iodo-4-methylaniline | NCS, H₂O | 1-(2-Iodo-4-methylphenyl)-4-chloropiperidine | 72 | nih.gov |
Derivatives of this compound are valuable precursors for the synthesis of more complex heterocyclic systems like pyrroloquinazolines. A notable method involves the [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA)-initiated oxidative cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones. beilstein-journals.orgresearchgate.net These starting materials can be prepared from 2-aminobenzamides and pent-4-enoyl chloride. The subsequent treatment with PIFA in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE) triggers a highly regioselective 5-exo-trig cyclization. beilstein-journals.orgmdpi.com This reaction proceeds through the formation of a nitrenium intermediate, which is then attacked by the terminal double bond, leading to the construction of the pyrrolidine ring fused to the quinazolinone core. researchgate.net The resulting products are 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are close structural analogues of vasicinone (B1682191) alkaloids. beilstein-journals.org
| Substrate | Reagent | Product | Yield (%) | Ref |
| 2-(But-3-en-1-yl)quinazolin-4(3H)-one | PIFA, TFE | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | 83 | beilstein-journals.org |
| 7-Chloro-2-(but-3-en-1-yl)quinazolin-4(3H)-one | PIFA, TFE | 8-Chloro-1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | 81 | beilstein-journals.org |
| 2-(But-3-en-1-yl)-7-methylquinazolin-4(3H)-one | PIFA, TFE | 1-(Hydroxymethyl)-8-methyl-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | 79 | beilstein-journals.org |
The synthesis of carbazole (B46965) frameworks, which are important structural motifs in many natural products and functional materials, can be achieved from derivatives of this compound through a domino cyclization strategy. Specifically, 2-(but-3-en-1-yn-1-yl)anilines, which can be considered as derivatives of this compound, undergo a silver-catalyzed domino aza-annulation/Diels-Alder reaction. nih.gov In this process, a silver salt, such as silver hexafluoroantimonate (AgSbF₆), catalyzes the intramolecular hydroamination of the alkyne to generate a 2-vinylindole intermediate in situ. nih.gov This reactive diene is then trapped by a suitable dienophile in a [4+2] cycloaddition reaction. Subsequent aromatization leads to the formation of carbazole derivatives. By choosing the appropriate dienophile, dihydrocarbazole and tetrahydrocarbazole frameworks can also be accessed. nih.gov
A similar silver-catalyzed domino reaction of N-tosyl-2-(but-3-en-1-yn-1-yl)aniline with methyleneindolinones as dienophiles provides access to complex tetrahydrospiro[carbazole-4,3'-indoline] scaffolds with high diastereoselectivity. researchgate.net
| Substrate (Enyne Aniline) | Dienophile | Catalyst | Product | Yield (%) | Ref |
| N-Tosyl-2-(but-3-en-1-yn-1-yl)aniline | N-Phenylmaleimide | AgSbF₆ | N-Phenyl-9-tosyl-9H-carbazole-1,2-dicarboximide | 92 | nih.gov |
| N-Tosyl-2-(but-3-en-1-yn-1-yl)aniline | Dimethyl acetylenedicarboxylate | AgSbF₆ | Dimethyl 9-tosyl-9H-carbazole-1,2-dicarboxylate | 89 | nih.gov |
| N-Tosyl-2-(but-3-en-1-yn-1-yl)aniline | Methyleneindolinone | AgOTf | Tetrahydrospiro[carbazole-4,3'-indoline] derivative | 85 | researchgate.net |
Tetrahydropyridoindole scaffolds are core structures in numerous alkaloids and pharmacologically active compounds. A powerful strategy for their synthesis involves a gold-catalyzed tandem hydroamination/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes. nih.gov Although the starting material contains an alkyne instead of an alkene, this reaction highlights the utility of the C4 chain in forming the six-membered ring. The gold(I) catalyst first promotes the intramolecular hydroamination of the alkyne to form an isotryptamine intermediate. nih.gov This intermediate then undergoes a Pictet-Spengler cyclization with an aldehyde to furnish the tetrahydropyrido[4,3-b]indole skeleton.
Another approach involves the hypoiodite-catalyzed tandem dearomative peroxycyclization of homotryptamine derivatives, which are conceptually related to reduced forms of this compound derivatives. In this reaction, an intramolecular aminocyclization at the C-2 position of the indole ring leads to a tetrahydropyridoindole intermediate. This intermediate can then be trapped by a peroxide to yield peroxytetrahydropyridoindolenines.
| Substrate | Second Reactant | Catalyst/Reagent | Product | Yield (%) | Ref |
| 2-(4-Aminobut-1-yn-1-yl)aniline derivative | Benzaldehyde | AuIPrCl/AgSbF₆ | 1-Phenyl-2-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indole | 85 | |
| 2-(4-Aminobut-1-yn-1-yl)aniline derivative | 4-Nitrobenzaldehyde | AuIPrCl/AgSbF₆ | 1-(4-Nitrophenyl)-2-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indole | 82 | |
| Homotryptamine derivative | tert-Butyl hydroperoxide | NH₄I (cat.) | Peroxytetrahydropyridoindolenine | 91 |
Benzomorpholine and Tetrahydroquinoline Analogues via Migratory Cycloannulation
Palladium-catalyzed migratory 1,1-cycloannulation reactions represent a powerful strategy for the synthesis of six-membered azaheterocycles. acs.org When this compound derivatives are reacted with iodophenols in the presence of a palladium catalyst, benzomorpholine and tetrahydroquinoline analogues can be synthesized. acs.org For instance, the reaction of N-(but-3-en-1-yl)aniline with specific reaction partners can yield benzomorpholine in a 69% yield. acs.org Similarly, this methodology has been successfully applied to produce various six-membered tetrahydroquinoline derivatives in good yields. acs.org The reaction proceeds through a cascade involving migratory insertion of the alkene into the aryl-palladium bond, followed by an intramolecular aza-Michael addition. acs.org The choice of ligand and solvent is crucial for controlling the regioselectivity of the cyclization, favoring the formation of the six-membered ring over the five-membered alternative. acs.org
Table 1: Synthesis of Benzomorpholine and Tetrahydroquinoline Analogues
| Starting Material | Product | Yield |
|---|---|---|
| N-(but-3-en-1-yl)aniline derivative | Benzomorpholine | 69% acs.org |
Domino and Cascade Cyclization Processes
Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are highly efficient for building molecular complexity. wikipedia.org this compound and its derivatives are excellent substrates for such processes. For example, a silver-catalyzed domino alkyne-annulation/Diels-Alder reaction of N-tosyl-2-(but-3-en-1-yn-1-yl)aniline with methyleneindolinones leads to the formation of complex tetrahydrospiro[carbazole-4,3'-indoline] derivatives with high diastereoselectivity. researchgate.net This cascade approach provides a one-pot synthesis of structurally intricate spirooxindole molecules. researchgate.net Similarly, copper-catalyzed domino reactions of 2-(1H-pyrrol-1-yl)anilines with alkylsilyl peroxides have been developed to construct pyrrolo[1,2-a]quinoxalines. rsc.org These reactions proceed through C-C bond cleavage and the formation of new C-C and C-N bonds, with evidence suggesting the involvement of alkyl radical species in the cascade. rsc.org
Oxidative Cyclization Pathways
Oxidative cyclization provides another avenue for the transformation of this compound derivatives into valuable heterocyclic compounds. The use of hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA), can initiate the oxidative cyclization of related systems like 2-(but-3-en-1-yl)quinazolin-4(3H)-ones. beilstein-journals.orgbeilstein-journals.org This reaction proceeds with high regioselectivity to yield 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are analogues of naturally occurring vasicinone alkaloids. beilstein-journals.orgbeilstein-journals.org The reaction is believed to proceed via a 5-exo-trig cyclization. beilstein-journals.org While not directly on this compound itself, these findings suggest the potential for similar oxidative cyclizations. In other systems, enzymatic oxidation using laccase has been shown to effectively transform vinyl anilines into complex cyclic structures.
Cycloaddition Reactions, including Diels-Alder
The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be incorporated into cascade sequences involving derivatives of this compound. wikipedia.org A notable example is the silver(I)-catalyzed domino alkyne-annulation/Diels-Alder reaction of N-tosyl-2-(but-3-en-1-yn-1-yl)aniline. researchgate.net In this process, an initial annulation creates a diene that subsequently undergoes an intramolecular Diels-Alder reaction to construct complex spirocyclic systems. researchgate.net The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is also a relevant transformation for creating heterocyclic rings. wikipedia.orgchim.it
Carboamination and Aminooxygenation Reactions of Alkenes
Copper-catalyzed intramolecular carboamination and aminooxygenation reactions of alkenes have been successfully applied to N-aryl-2-allylanilines, which are structurally related to this compound. nih.govnih.gov These reactions allow for the simultaneous addition of a nitrogen and a carbon atom (carboamination) or a nitrogen and an oxygen atom (aminooxygenation) across the double bond. nih.gov For instance, treating N-phenyl-2-allylaniline with a stoichiometric amount of copper(II) acetate leads to aminoacetoxylation products, favoring the formation of the six-membered tetrahydroquinoline ring. nih.gov Catalytic versions of these reactions have also been developed, providing access to dihydroindoline and tetrahydroquinoline derivatives. nih.govnih.gov
Table 2: Copper-Catalyzed Reactions of N-Aryl-2-allylanilines
| Reaction Type | Reagents | Product(s) | Ring Size Preference |
|---|---|---|---|
| Aminoacetoxylation (stoichiometric) | Cu(OAc)₂ | Aminoacetoxylation products | 6-membered ring favored nih.gov |
| Carboamination (catalytic) | Cu(I) catalyst, 2,2′-bipyridyl, Cs₂CO₃, MnO₂ | Dihydroindoline and Tetrahydroquinoline derivatives | Varies with substrate nih.gov |
Hydroformylation Reactions of Aniline Derivatives
Hydroformylation, or the oxo process, involves the addition of carbon monoxide and hydrogen to an alkene to form an aldehyde. mt.com This reaction can be applied to aniline derivatives containing an alkene moiety. Enantioselective hydroformylation of (Z)-N-(but-2-en-1-yl)aniline has been reported to produce the desired aldehyde product in good yield and high enantioselectivity. nih.gov Rhodium complexes with chiral phosphorus ligands are commonly used as catalysts for asymmetric hydroformylation. mt.comnih.gov While a direct example for this compound is not specified, the successful hydroformylation of similar aniline derivatives suggests its potential applicability. nih.gov The resulting aldehydes are versatile intermediates that can be further transformed into alcohols, amines, or carboxylic acids. mt.com
Ipso-Cyclization Mechanisms in Related Systems
Ipso-cyclization is a powerful strategy for the synthesis of spirocyclic compounds. This type of reaction involves the attack of a nucleophile at a substituted position on an aromatic ring, leading to the displacement of that substituent. Radical ipso-cyclization has been demonstrated in systems related to this compound. For example, the ZnBr₂/Oxone-mediated radical ipso-cyclization of N-(3-arylprop-2-yn-1-yl)anilines is used to prepare 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. nih.govnih.gov The proposed mechanism involves the generation of a bromo radical, which adds to the alkyne to form a vinyl radical. This intermediate then undergoes a radical ipso-cyclization onto the aniline ring. nih.govrsc.org While this specific example involves an alkyne, similar radical-mediated ipso-cyclizations could potentially be developed for the butenyl side chain of this compound.
Polymerization Studies of this compound Derivatives
The strategic placement of a butenyl group on the aniline ring introduces a reactive alkene functionality, which, in conjunction with the amino group, allows for the synthesis of functionalized polyanilines with tailored properties. Polymerization studies of this compound and its derivatives have primarily focused on chemical and electrochemical oxidative methods.
Chemical Oxidative Polymerization Protocols
Chemical oxidative polymerization is a prevalent method for synthesizing polyaniline (PANI) and its derivatives. researchgate.netgoogle.com This typically involves the oxidation of the aniline monomer in an acidic medium using a strong oxidizing agent. google.com
A common protocol for the polymerization of this compound derivatives involves dissolving the monomer in an aqueous solution of an acid, such as hydrochloric acid (HCl). rsc.org An oxidant, frequently ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is then added dropwise to initiate the polymerization. google.comrsc.org The reaction is often carried out at a controlled temperature, for instance, 20°C, over a period of 24 hours. rsc.org The resulting polymer precipitates from the solution and is collected by filtration. To purify the polymer, it is washed with solvents like petroleum ether and an acidic solution to remove any unreacted monomer and oligomers. rsc.org
In a specific example, poly[2-(1-methylbut-1-en-1-yl)aniline] was synthesized by dissolving 2-(1-methylbut-1-en-1-yl)aniline in 0.2 mol L⁻¹ HCl, followed by the addition of ammonium persulfate. rsc.org The reaction mixture changed color from yellow to dark brown, indicating the progression of polymerization. rsc.org After 24 hours, the dark brown polymer was isolated with an 88% yield. rsc.org
Interfacial polymerization represents another approach, particularly for monomers that are insoluble in aqueous media due to bulky substituents. acs.org In this method, the monomer is dissolved in an organic solvent, such as chloroform, which forms a separate layer with an aqueous solution containing the oxidant and acid. acs.org
The choice of oxidant and reaction conditions can significantly influence the properties of the resulting polymer. For instance, the use of selenium dioxide as an oxidant for aniline has been shown to lead to the formation of polyaniline in its emeraldine (B8112657) base form. beilstein-journals.org
Table 1: Chemical Oxidative Polymerization of this compound Derivatives
| Monomer | Oxidant | Acid | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2-(1-Methylbut-1-en-1-yl)aniline | Ammonium Persulfate | HCl (0.2 mol L⁻¹) | Water | 88% | rsc.org |
| Aniline (general) | Ammonium Persulfate | HCl (1M) | Water | 10-20% | google.com |
| Aniline with LC substituent | Ammonium Persulfate | HClO₄ (1M) | Chloroform/Water | - | acs.org |
Electrochemical Polymerization Methods
Electrochemical polymerization offers a high degree of control over the polymerization process and the properties of the resulting polymer film. This technique is widely used for the synthesis of conducting polymers, including polyaniline and its derivatives. scispace.commdpi.com The process typically involves the application of an electrical potential to an electrode immersed in an electrolyte solution containing the monomer. google.com
The electropolymerization of aniline is generally carried out in an acidic electrolyte, as polymerization at higher pH levels can lead to the formation of shorter, less conjugated oligomers. mdpi.com The initial and rate-determining step is the irreversible oxidation of the aniline monomer at the anode to form a radical cation. mdpi.comarxiv.org These radical cations then couple to form dimers and subsequently longer polymer chains. scispace.comarxiv.org
Potentiodynamic and potentiostatic methods are two common electrochemical techniques. In the potentiodynamic method, the potential is cycled between defined limits, allowing for the gradual growth of the polymer film on the electrode surface. koreascience.krnih.gov For instance, polyaniline films can be formed by cycling the potential between -0.1 V and 0.9 V. nih.gov The potentiostatic method involves holding the electrode at a constant potential sufficient to oxidize the monomer. nih.gov
The properties of the electropolymerized film are highly dependent on various parameters, including the electrode material, the nature of the dopant and electrolyte, the monomer concentration, the pH of the solution, and the specific electrochemical deposition method used. mdpi.com For example, the electropolymerization of aniline is commonly performed on inert electrodes like platinum, gold, or indium tin oxide (ITO) glass. scispace.com
A study on the electropolymerization of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole demonstrated the formation of a polymer film by cycling the potential over 50 times at a scan rate of 100 mV s⁻¹ from -0.5 V to +0.9 V. nih.gov To ensure complete polymerization, the film was then held at an oxidizing potential of +1 V for 120 seconds. nih.gov
Table 2: Electrochemical Polymerization Parameters
| Monomer System | Electrode | Electrolyte/Solvent | Technique | Potential Range (V vs. Ag/AgCl) | Reference |
|---|---|---|---|---|---|
| Aniline | Platinum disc | 0.5 M H₂SO₄ (aq) | Cyclic Voltammetry | -0.1 to 0.9 | nih.gov |
| N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole | ITO | 0.1 M TBAPF₆ in Dichloromethane | Cyclic Voltammetry | -0.5 to +0.9 | nih.gov |
| Aniline | Platinum | 0.1 M Aniline in 1M H₂SO₄ | Cyclic Voltammetry | -0.1 to 0.9 | arxiv.org |
Impact of Substituents on Resulting Polymer Characteristics
The introduction of substituents onto the aniline ring significantly alters the physicochemical properties of the resulting polymers compared to unsubstituted polyaniline. nih.govrsc.org These effects are primarily due to the electronic and steric influences of the functional groups. researchgate.netrsc.org
Solubility: One of the most significant advantages of incorporating substituents, such as the butenyl group, is the improved solubility of the resulting polymer in common organic solvents. rsc.orglettersonmaterials.com Unsubstituted PANI is notoriously poorly soluble, which limits its processability. nih.gov The presence of alkyl or alkenyl chains increases the flexibility of the polymer backbone, disrupting the rigid structure of PANI and enhancing its solubility in solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). rsc.orglettersonmaterials.com
Conductivity: The electrical conductivity of polyaniline derivatives is influenced by the nature of the substituent. Both electron-donating and electron-withdrawing groups tend to decrease the electrical conductivity compared to unsubstituted PANI, but for different reasons. nih.gov Electron-donating groups, like alkyls, can increase steric hindrance, which disrupts the planarity of the polymer chain and hinders charge transport. koreascience.krnih.gov While the electronic effect of an alkyl group might be expected to stabilize the radical cation (polaron) form of the polymer, steric effects often dominate. nih.gov For instance, as the length of an ortho-alkyl group increases, the oxidation potential decreases, which is consistent with a steric rather than an electronic effect. nih.gov
Electrochemical Properties: Substituents also impact the redox behavior of the polymer. nih.gov The incorporation of functional groups can shift the redox potentials of the polymer. nih.gov For example, alkyl and alkoxy groups are common electron-donating substituents. nih.gov Alkoxy groups, having a more significant electronic effect than alkyl groups, tend to decrease the oxidation potential of the polymer. nih.gov The steric hindrance caused by substituents can also affect the doping level of the polymer, which in turn influences its optical and electronic properties. koreascience.kr Studies have shown that as steric hindrance increases, the doping level decreases. koreascience.kr
Morphology: The morphology of the polymer can also be affected by the presence of substituents. rsc.org For example, scanning electron microscopy has revealed that changing the substituent on the aniline monomer can alter the surface morphology of the resulting polymer from a heterogeneous hierarchical structure to a spherical one. rsc.org
Table 3: Effect of Substituents on Polyaniline Properties
| Substituent Type | Effect on Solubility | Effect on Conductivity | Rationale | Reference |
|---|---|---|---|---|
| Alkyl/Alkenyl | Increased | Decreased | Increased chain flexibility improves solubility; steric hindrance disrupts conjugation and reduces conductivity. | nih.govrsc.orglettersonmaterials.com |
| Alkoxy | Increased | Decreased | Similar to alkyls, but with a more pronounced electronic effect that can lower the oxidation potential. | nih.gov |
| Electron-withdrawing | - | Decreased | Increases the positive charge on the nitrogen atom, destabilizing it and hindering polymerization and charge transport. | nih.gov |
Reactivity of the Amino and Alkene Functionalities in Other Advanced Organic Transformations
The presence of both an amino group and an alkene functionality in this compound makes it a versatile substrate for a variety of advanced organic transformations beyond polymerization. These reactions can selectively target one or both of these functional groups to construct complex molecular architectures.
The amino group, being a nucleophile, can participate in various C-N bond-forming reactions. For example, it can undergo N-arylation reactions, as demonstrated in the synthesis of substrates for intramolecular palladium-catalyzed alkene carboamination reactions. acs.org In this work, 2-allylanilines were condensed with 2-bromobenzaldehyde (B122850) derivatives, followed by reduction, to form N-benzyl-2-allylanilines. acs.org
The alkene moiety is susceptible to a range of addition and difunctionalization reactions. Palladium-catalyzed reactions are particularly prominent in this area. For instance, intramolecular Pd-catalyzed alkene carboamination reactions of 2-allyl-N-(2-bromobenzyl)anilines have been used to synthesize tetrahydroindoloisoquinolines. acs.org This transformation involves the formation of both a C-N and a C-C bond in a single step. acs.org
Furthermore, the alkene can participate in difunctionalization reactions where two new bonds are formed across the double bond. An example is the cobalt-promoted photoredox 1,2-amidoamination of alkenes, which allows for the synthesis of unsymmetrical vicinal diamines. acs.org In this reaction, a sulfonamidyl radical adds to the alkene, and the resulting radical is trapped by a free amine. acs.org
The interplay between the amino and alkene groups can also lead to unique cyclization reactions. For instance, silver-mediated oxidative C-H amination of 2-alkenylanilines can produce indoles. mdpi.com The proposed mechanism involves the generation of a nitrogen radical cation, which undergoes intramolecular electrophilic addition to the alkene. mdpi.com
The butenyl side chain itself can undergo isomerization. For example, treatment of 2-(1-methylbut-2-en-1-yl)aniline with potassium hydroxide (B78521) at high temperatures can isomerize the double bond to afford 2-(1-methylbut-1-en-1-yl)aniline. rsc.org The double bond can also be removed through catalytic hydrogenation. rsc.org
Mechanistic Investigations of Reactions Involving 2 but 3 En 1 Yl Aniline
Elucidation of Reaction Pathways and Identification of Key Intermediates
Understanding the pathway a reaction follows and identifying the transient species, or intermediates, that are formed along the way is central to mechanistic elucidation. numberanalytics.com In reactions involving 2-(but-3-en-1-yl)aniline, several key intermediates and pathways have been proposed and studied.
Vinylpalladium Intermediates: In palladium-catalyzed reactions, such as cyclization reactions, vinylpalladium intermediates are often key players. For instance, in the palladium-catalyzed difunctionalization of internal alkynes, an oxidative addition of a disulfide to a low-valent palladium complex forms an intermediate that then reacts with the alkyne. rsc.org While not directly involving this compound, this illustrates the principle of vinylpalladium intermediate formation in similar systems.
Radical Pathways: Some reactions may proceed through radical intermediates. For example, in certain cyclization reactions, a single electron transfer (SET) can generate a thiyl radical, which then adds to an alkyne to form a vinyl radical. rsc.org In the context of aniline (B41778) derivatives, the oxidation of N-sulfonylanilines can lead to amidyl radicals, which can then participate in cyclization reactions. nih.gov Evidence for such radical intermediates can sometimes be obtained through trapping experiments or by observing the formation of specific side products. nih.gov
Cationic Intermediates: In acid-catalyzed reactions, protonation of the amino group or the double bond can lead to cationic intermediates that drive the reaction forward. For instance, in the cyclization of 2-alkynylaryl aldimine derivatives, acetic acid acts as a Brønsted acid to activate the imino group, facilitating the reaction. rsc.org Similarly, in the context of this compound, acid catalysis could play a role in promoting cyclization or other transformations via cationic intermediates.
Key Intermediates in Multi-Component Reactions: In more complex transformations, such as four-component reactions, a series of intermediates are generated and consumed. nih.gov For example, the reaction of an aniline with an aldehyde can form an iminium intermediate, which then reacts with other components in the reaction mixture. nih.gov Identifying and understanding the reactivity of these intermediates is crucial for controlling the outcome of the reaction. numberanalytics.comnih.gov
Role of Catalysts and Ligands in Influencing Reaction Selectivity and Efficiency
Catalysts and their associated ligands are powerful tools for controlling the outcome of chemical reactions. longdom.orgnumberanalytics.com They can accelerate reaction rates, often by lowering the activation energy, and can direct the reaction to form a specific product, a property known as selectivity. longdom.org
Catalyst Activity: The choice of catalyst can have a profound impact on reaction efficiency. In palladium-catalyzed reactions, for example, the palladium source (e.g., Pd(OAc)₂, PdCl₂) can influence the yield of the desired product. researchgate.net The efficiency of a catalyst can be affected by factors such as its solubility, stability under the reaction conditions, and its ability to be regenerated in the catalytic cycle. longdom.orgresearchgate.net
Ligand Effects on Selectivity: Ligands, which are molecules that bind to the metal center of a catalyst, play a crucial role in tuning the catalyst's properties. numberanalytics.comnih.gov They can influence selectivity in several ways:
Regioselectivity: Ligands can direct a reaction to occur at a specific position on a molecule. For example, in the palladium-catalyzed C–H olefination of aniline derivatives, the use of a bidentate S,O-ligand was found to be crucial for achieving high para-selectivity. acs.org
Enantioselectivity: In reactions that can produce chiral molecules, chiral ligands can be used to favor the formation of one enantiomer over the other. nih.gov
Diastereoselectivity: Ligands can also influence the formation of a specific diastereomer. nih.gov
Ligand Effects on Reaction Rate: The electronic and steric properties of a ligand can affect the rate of a reaction. nih.gov Electron-donating ligands can increase the electron density on the metal center, which can enhance its reactivity in certain steps of the catalytic cycle. nih.govacs.org Conversely, sterically bulky ligands can promote certain reaction steps, such as reductive elimination, and can also influence the stability of the active catalytic species. nih.gov
Interactive Table: Ligand Effects on Reaction Outcomes
| Ligand Type | Effect on Reaction | Example |
| Chiral Phosphoric Acid | Enantioselectivity | Asymmetric four-component reactions nih.gov |
| Bidentate S,O-Ligand | Regioselectivity (para-selective) | C–H olefination of aniline derivatives acs.org |
| Sterically Demanding, Electron-Rich Phosphines | Increased Reaction Rate | Suzuki and Heck couplings nih.gov |
| Mono-N-protected Amino Acids | Broadened Substrate Scope | Pd(II)-catalyzed C–H functionalization nih.gov |
Kinetic Studies and Determination of Kinetic Isotope Effects
Kinetic studies provide quantitative information about the rates of chemical reactions and how they are affected by various factors such as concentration, temperature, and the presence of a catalyst. A particularly powerful tool in mechanistic investigations is the kinetic isotope effect (KIE). wikipedia.org
Kinetic Isotope Effect (KIE): The KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The most common KIE studied is the deuterium (B1214612) KIE, where a hydrogen atom is replaced by a deuterium atom. libretexts.org The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction. princeton.edu
Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu For C-H bond cleavage, the theoretical maximum value for the primary KIE at room temperature is around 6.5. nih.gov Values at or above this maximum suggest that C-H bond cleavage is indeed the rate-determining step. nih.gov
Secondary KIE: A secondary KIE is observed when the bond to the isotopically labeled atom is not broken in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still provide useful information about changes in hybridization or hyperconjugation at the transition state. libretexts.orgprinceton.edu
Applications in Studying this compound Reactions: In the context of reactions involving this compound, KIE studies could be used to determine if C-H bond activation at the allylic position or on the aromatic ring is involved in the rate-determining step of a cyclization or functionalization reaction. For example, comparing the rate of reaction of this compound with its deuterated analogue could reveal whether the cleavage of a specific C-H bond is kinetically significant.
Inter- and Intramolecular KIEs: Both intermolecular (comparing the rates of two different molecules, one labeled and one not) and intramolecular (comparing the reactivity of two different positions within the same molecule) KIEs can be measured. nih.gov The consistency between these two types of KIEs can provide further confidence in the mechanistic interpretation. nih.gov
Analysis of Regioselectivity and Stereoselectivity in Cyclization and Other Reactions
Many reactions involving this compound can potentially lead to multiple products, making the control of regioselectivity and stereoselectivity a key challenge.
Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. In the cyclization of this compound, for example, different ring sizes could be formed depending on which part of the butenyl chain attacks the aniline ring. DFT calculations have been used to explore the regioselectivity in palladium-catalyzed cyclization reactions of similar substrates, revealing that the relative energies of different transition states determine the final product distribution. nih.gov The choice of catalyst and ligands, as discussed earlier, can also be a powerful tool for controlling regioselectivity. acs.org
Stereoselectivity: Stereoselectivity is the preference for the formation of one stereoisomer over another. This includes both enantioselectivity (the formation of one enantiomer of a chiral molecule) and diastereoselectivity (the formation of one diastereomer of a molecule with multiple stereocenters). In photochemical intramolecular [2+2] cycloaddition reactions, for instance, the use of a chiral photosensitizer can induce stereoselectivity. rsc.org Computational studies have shown that the first C-C bond formation is often the rate-limiting and selectivity-controlling step in such reactions. rsc.org
Factors Influencing Selectivity:
Substrate Control: The inherent structure of the substrate can influence selectivity. For example, steric hindrance at a particular position might disfavor a reaction at that site.
Catalyst Control: As mentioned previously, the choice of catalyst and ligands is a primary method for controlling both regioselectivity and stereoselectivity. nih.govacs.org
Reaction Conditions: Temperature, solvent, and other reaction parameters can also play a role in determining the selectivity of a reaction.
Influence of Electronic and Steric Factors on Reaction Mechanisms
The electronic and steric properties of the reactants, intermediates, and catalysts all play a crucial role in determining the course of a reaction.
Electronic Effects: Electronic effects arise from the distribution of electrons in a molecule and influence its reactivity.
Electron-donating and Electron-withdrawing Groups: The presence of electron-donating groups (like alkyl or alkoxy groups) or electron-withdrawing groups (like nitro or trifluoromethyl groups) on the aniline ring of this compound can significantly affect its reactivity. Electron-donating groups increase the electron density on the aromatic ring and the nitrogen atom, which can enhance the rate of electrophilic substitution reactions and the nucleophilicity of the amine. rsc.orgresearchgate.net Conversely, electron-withdrawing groups decrease the electron density, making the aniline less nucleophilic and potentially hindering certain reactions. rsc.org
Influence on Intermediates: Electronic effects can also stabilize or destabilize reaction intermediates. For example, an electron-donating group can stabilize a carbocation intermediate, thereby lowering the activation energy for its formation. researchgate.net
Steric Effects: Steric effects are due to the spatial arrangement of atoms in a molecule and the repulsion between electron clouds when atoms are brought close together.
Steric Hindrance: Bulky substituents near the reaction center can hinder the approach of a reagent, slowing down the reaction. rsc.org This can also be used to control regioselectivity, as the reagent may preferentially attack a less sterically hindered site.
Influence on Conformation: Steric interactions can influence the preferred conformation of a molecule, which can in turn affect its reactivity. For example, a particular conformation might be required for a cyclization reaction to occur, and steric clashes could disfavor that conformation.
Computational and Theoretical Chemistry Applied to 2 but 3 En 1 Yl Aniline Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules such as 2-(but-3-en-1-yl)aniline and its derivatives.
DFT calculations are instrumental in determining the stable geometries of both neutral this compound and its corresponding anions. For aniline (B41778) and its derivatives, DFT methods like B3LYP with appropriate basis sets (e.g., 6-31G**) have been used to study the structural changes upon the formation of negative ions. researchgate.net The formation of a molecular anion often leads to the elongation of N-H bonds and can cause significant changes in the pyramidalization of the amino group. researchgate.net
The electronic structure, including the distribution of electron density and molecular orbitals, can also be elucidated. The analysis of molecular and electronic structures provides a detailed understanding of how the butenyl substituent influences the properties of the aniline ring.
Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 148.11208 | 131.2 |
| [M+Na]⁺ | 170.09402 | 138.7 |
| [M-H]⁻ | 146.09752 | 134.5 |
| [M+NH₄]⁺ | 165.13862 | 152.4 |
| [M+K]⁺ | 186.06796 | 135.5 |
| [M+H-H₂O]⁺ | 130.10206 | 125.6 |
| [M+HCOO]⁻ | 192.10300 | 156.1 |
| [M+CH₃COO]⁻ | 206.11865 | 178.7 |
Data sourced from PubChemLite. uni.lu
DFT calculations can accurately predict the vibrational frequencies and infrared (IR) intensities of molecules. uc.edu For aniline and its derivatives, methods like B3LYP have been shown to provide results that are in good agreement with experimental IR spectra. researchgate.netgrafiati.com The calculated vibrational frequencies are often scaled to better match experimental values. materialsciencejournal.org These theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman spectroscopy. uc.eduscholarsresearchlibrary.com The study of vibrational modes can reveal how the butenyl group's vibrations couple with those of the aniline ring.
The potential energy surface (PES) is a fundamental concept in understanding chemical reactions. researchgate.netuleth.ca DFT calculations can be used to map the PES for various reactions involving this compound. This mapping allows for the identification of minimum energy pathways, transition states, and reaction intermediates. nih.govrsc.org For complex reactions, such as those involving multiple steps or competing pathways, PES analysis can elucidate the factors that control selectivity. nih.gov The study of reaction mechanisms at this level of detail is crucial for designing new synthetic routes and catalysts. cqu.edu.cn
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgyoutube.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict how a molecule will interact with other reagents. youtube.comnumberanalytics.com The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides insight into its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, as well as its behavior in pericyclic reactions. wikipedia.orgnumberanalytics.com
Potential Energy Surface (PES) Mapping for Reaction Pathways and Transition States
Quantum Chemical Modeling of Reactivity and Selectivity in Catalytic Processes
Quantum chemical methods are increasingly used to model the reactivity and selectivity of catalytic processes. psi.chtuwien.atbeilstein-journals.org For reactions involving this compound, these models can help to understand the role of the catalyst, the reaction mechanism, and the factors that determine the product distribution. psi.ch By calculating the energies of transition states and intermediates for different reaction pathways, it is possible to predict which products will be favored under specific conditions. psi.chnih.gov This predictive capability is invaluable for the rational design of new and improved catalysts for reactions such as palladium-catalyzed cascade reactions to form polycyclic nitrogen heterocycles.
Theoretical Prediction of Spectroscopic Signatures
In addition to vibrational spectra, computational methods can predict other spectroscopic signatures, such as UV-Vis and NMR spectra. researchgate.netdokumen.pub Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and simulate UV-Vis spectra, providing insights into the electronic transitions of the molecule. researchgate.net The calculation of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the interpretation of experimental NMR data and the structural elucidation of reaction products. researchgate.net These theoretical predictions, when combined with experimental data, provide a comprehensive picture of the spectroscopic properties of this compound. rsc.orgacs.org
Advanced Spectroscopic Characterization Techniques in Research on 2 but 3 En 1 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including 2-(but-3-en-1-yl)aniline. uobasrah.edu.iqslideshare.netresearchgate.netethernet.edu.et ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively. uobasrah.edu.iqresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm the presence of both the aniline (B41778) ring and the butenyl side chain. Aromatic protons typically appear as complex multiplets in the downfield region of the spectrum due to the substituent effects of the amino and butenyl groups. The protons of the butenyl group, particularly the allylic and vinylic protons, show distinct chemical shifts and coupling patterns. For instance, the allylic protons are expected in the range of δ 5.2–5.8 ppm. The amino group protons (NH₂) usually appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons of the aniline ring and the carbons of the butenyl chain, including the quaternary carbon, resonate at characteristic chemical shifts. For example, in a related compound, 2-butylthioaniline, the chemical shift of the carbon ortho to the alkylthio group was observed to shift downfield compared to aniline. researchgate.net Two-dimensional (2D) NMR techniques, such as HETCOR (Heteronuclear Correlation), can be used to unambiguously assign the ¹³C NMR chemical shifts by correlating them with their attached protons. researchgate.net
2D-NMR Spectroscopy: Advanced 2D-NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity of atoms within the molecule. slideshare.netresearchgate.net COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the butenyl chain and the aromatic ring. slideshare.net HSQC and HMBC experiments correlate proton and carbon signals, providing information about one-bond and multiple-bond connectivities, respectively, which is crucial for the complete and unambiguous structural elucidation of this compound and its derivatives. researchgate.net
NMR spectroscopy is also invaluable for monitoring the progress of reactions involving this compound, such as hydroformylation or polymerization. nih.govresearchgate.netrsc.org By observing the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics and mechanisms can be investigated. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~143.6 |
| C2 | ~6.7-7.1 (m) | ~132.1 |
| C3 | ~6.7-7.1 (m) | ~116.1 |
| C4 | ~6.7-7.1 (m) | ~126.5 |
| C5 | ~6.7-7.1 (m) | ~119.1 |
| C6 | ~6.7-7.1 (m) | ~126.2 |
| C1' | ~2.6 (t) | ~33.5 |
| C2' | ~2.3 (q) | ~34.0 |
| C3' | ~5.8 (m) | ~138.0 |
| C4' | ~5.0 (m) | ~115.0 |
| NH₂ | ~3.6 (br s) | - |
Vibrational Spectroscopy (FT-IR, ATR-FTIR, FT-Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR), attenuated total reflectance FT-IR (ATR-FTIR), and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in this compound and for gaining mechanistic insights into its reactions. niscair.res.inscholarsresearchlibrary.com
Functional Group Analysis: The FT-IR and FT-Raman spectra of this compound and its analogs display characteristic vibrational bands. researchgate.netcore.ac.uk
N-H Stretching: The amino group (NH₂) exhibits symmetric and asymmetric stretching vibrations typically in the range of 3300–3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butenyl group appear just below 3000 cm⁻¹.
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the butenyl group is expected around 1640 cm⁻¹. nih.gov
Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene (B151609) ring are found in the 1450–1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the NH₂ group typically appears around 1620 cm⁻¹.
C-N Stretching: The C-N stretching vibration is usually observed in the 1250–1360 cm⁻¹ region.
Mechanistic Insights: FT-IR spectroscopy, particularly in-situ FT-IR, is a powerful tool for monitoring chemical reactions in real-time. worktribe.commt.comrsc.org For instance, in the conjugate addition of anilines to alkynes, the decline of the carbonyl stretch of the starting material and the rise of the carbonyl stretch of the enaminone product can be monitored to follow the reaction progress. worktribe.com In hydroformylation reactions, in-situ FT-IR can detect the formation of catalyst-substrate complexes and intermediates by observing shifts in the carbonyl stretching frequencies. nih.govmt.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Alkene (C=C) | Stretch | ~1640 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Amino (NH₂) | Bending (Scissoring) | ~1620 |
| C-N | Stretch | 1250 - 1360 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Polymer Characterization
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and polymers derived from this compound. uchile.clsemanticscholar.org
Electronic Transitions: The UV-Vis spectrum of aniline and its derivatives typically shows two main absorption bands. semanticscholar.org The first, around 230-240 nm, is attributed to the π → π* transition of the benzene ring, and the second, around 280-290 nm, is due to an n → π* transition involving the lone pair of electrons on the nitrogen atom. The position and intensity of these bands can be influenced by the nature and position of substituents on the aniline ring. uchile.clacs.org Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. uchile.cl
Polymer Characterization: UV-Vis spectroscopy is a key technique for the characterization of polymers synthesized from aniline derivatives. researchgate.netrsc.orgrsc.org For polyaniline and its derivatives, the UV-Vis spectrum can indicate the oxidation state and doping level of the polymer. researchgate.netrsc.orgrsc.org For example, the emeraldine (B8112657) salt form of polyaniline typically exhibits characteristic absorption bands corresponding to π-π* transitions and polaron band transitions. researchgate.netrsc.orgrsc.org In a study on the polymerization of 2-(1-methylbut-2-en-1-yl)aniline, UV-Vis spectroscopy was used to confirm that the resulting polymers existed in the protonated emeraldine form. researchgate.netrsc.orgrsc.org
Interactive Data Table: Typical UV-Vis Absorption Maxima for Aniline Derivatives
| Transition | Typical Wavelength Range (nm) | Description |
| π → π | 230 - 250 | Electronic transition within the benzene ring |
| n → π | 280 - 300 | Transition of a non-bonding electron from the nitrogen to an anti-bonding π* orbital |
| Polaron band | 380 - 450 | Observed in doped, conducting polymers |
Mass Spectrometry (MS, HR-ESI-MS, DART-TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. weebly.commiamioh.edu High-resolution mass spectrometry (HRMS) techniques like electrospray ionization (ESI-MS) provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its derivatives. clinicaterapeutica.it
Molecular Weight Determination: The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₃N), the expected monoisotopic mass is approximately 147.1048 Da. uni.lu Techniques like ESI can produce protonated molecules [M+H]⁺ or other adducts, which are also used to confirm the molecular weight. uni.lu
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. In aromatic amines like aniline, a common fragmentation is the loss of a hydrogen atom to form the [M-1]⁺ ion. miamioh.edu Another characteristic fragmentation is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 66. miamioh.edu The butenyl side chain can also undergo fragmentation, such as cleavage at the benzylic position. The analysis of these fragments helps to piece together the structure of the original molecule.
Direct Analysis in Real Time (DART) coupled with time-of-flight (TOF) mass spectrometry is a rapid and sensitive method for analyzing samples with minimal preparation, which can be applied to the analysis of this compound in various matrices.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Description |
| [M]⁺ | 147.10425 | Molecular ion |
| [M+H]⁺ | 148.11208 | Protonated molecule |
| [M+Na]⁺ | 170.09402 | Sodium adduct |
| [M-H]⁻ | 146.09752 | Deprotonated molecule |
| [M-H]⁺ | 146 | Loss of a hydrogen atom |
| [M-HCN]⁺ | 120 | Loss of hydrogen cyanide from the aniline ring |
X-ray Diffraction for Solid-State Structural Determination of Analogues and Intermediates
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. While a crystal structure for this compound itself may not be readily available, this technique is crucial for elucidating the structures of its solid derivatives, reaction intermediates, and metal complexes. beilstein-journals.orgmdpi.commdpi.com
The data obtained from X-ray diffraction, including bond lengths, bond angles, and torsion angles, provides an unambiguous confirmation of the molecular structure and stereochemistry, which is often difficult to determine by other spectroscopic methods alone.
In Situ Spectroscopic Monitoring of Reaction Mechanisms
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a wealth of information about reaction kinetics, intermediates, and mechanisms. mt.comrsc.orgresearchgate.netnih.gov FT-IR and NMR spectroscopy are commonly employed for this purpose. nih.govmt.com
In Situ FT-IR: As mentioned previously, in situ FT-IR is highly effective for tracking the progress of reactions involving changes in functional groups. worktribe.commt.com For example, in the hydroformylation of alkenes, the characteristic carbonyl stretching frequencies of the metal-carbonyl catalyst and the aldehyde product can be monitored in real-time under high pressure and temperature conditions. nih.govmt.commdpi.com This allows for the optimization of reaction conditions and provides insights into the catalytic cycle.
In Situ NMR: High-pressure NMR spectroscopy can be used to study reactions like hydroformylation, providing detailed structural information about the species present in the reaction mixture, including catalyst resting states and intermediates. nih.govresearchgate.net
Other In Situ Techniques: Other techniques like in situ Raman spectroscopy and in situ UV-Vis spectroscopy can also be employed depending on the specific reaction being studied. For instance, extractive electrospray ionization mass spectrometry (EESI-MS) has been used for the real-time monitoring of the reaction between aniline and acetonylacetone. researchgate.net These in situ methods provide a dynamic view of the chemical transformation, which is often not possible with traditional offline analysis.
Emerging Research Directions and Future Prospects for 2 but 3 En 1 Yl Aniline Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of highly efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of 2-(but-3-en-1-yl)aniline. Current research is actively exploring a range of catalysts to control the reactivity of both the aniline (B41778) and the butenyl moieties.
Palladium-catalyzed reactions, such as Heck and Suzuki-Miyaura couplings, have been instrumental in functionalizing the aniline core. The selection of palladium complexes, often in conjunction with specific ligands, plays a crucial role in optimizing regioselectivity and reaction yields. For instance, the use of palladium complexes with bulky phosphine (B1218219) ligands has shown promise in directing reactions to specific positions on the aniline ring.
Beyond palladium, other transition metals are being investigated for their unique catalytic properties. Rhodium catalysts, for example, have been successfully employed in the C–H cyclization of anilines with alkynes and carbon monoxide, offering a direct route to valuable N-heterocycles like quinolin-2(1H)-ones. rsc.org This approach is particularly noteworthy for its ability to utilize simple primary anilines under aerobic conditions. rsc.org
Furthermore, the development of solid acid catalysts is gaining traction for aniline alkylation reactions. researchgate.net These catalysts, which can include oxides, clays, and zeolites, offer advantages in terms of reusability and ease of separation from the reaction mixture. researchgate.net Research in this area is focused on modifying these solid acids, for instance by incorporating metals like zinc and iron, to enhance their catalytic activity and selectivity for specific alkylation products. researchgate.net
The quest for greener and more sustainable chemical processes has also spurred interest in biocatalysis. Enzymes, such as laccases, are being explored for their ability to catalyze complex transformations of aniline derivatives under mild conditions.
Exploration of New Reaction Pathways for Diversified Chemical Scaffolds
The bifunctional nature of this compound makes it an ideal substrate for exploring novel reaction pathways that can lead to a diverse range of chemical scaffolds. The interplay between the amino group and the butenyl chain allows for intricate intramolecular and intermolecular reactions.
One area of active investigation is the synthesis of N-heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. rsc.org Palladium-catalyzed cascade reactions have proven effective in constructing polycyclic nitrogen heterocycles from this compound. These reactions often involve a sequence of steps, such as amination followed by cyclization, to build complex ring systems in a single operation.
Researchers are also exploring catalyst- and additive-free synthetic methods. A recent study demonstrated the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.govgrafiati.com This method offers a straightforward and operationally simple route to valuable aniline derivatives. beilstein-journals.orgnih.govgrafiati.com
The reactivity of the butenyl side chain is another focal point of research. Its double bond can participate in various addition and cycloaddition reactions, providing a handle for introducing further functionality. For instance, the intramolecular acid-catalyzed cyclization of a polyaniline derivative containing a related alkenylaniline monomer unit has been shown to produce poly(2-ethyl-3-methylindole) in high yield. researchgate.net
Integration into Complex Molecular Architectures and Polymeric Materials
The unique properties of this compound make it an attractive monomer for the synthesis of advanced polymeric materials. The incorporation of this aniline derivative into polymer chains can significantly influence the material's properties, such as solubility, conductivity, and morphology.
Polyaniline (PANI) and its derivatives are a class of conducting polymers with a wide range of applications in sensors, electronic devices, and corrosion protection. Modifying PANI with this compound can enhance its processability and introduce new functionalities. Studies have shown that the resulting copolymers can exhibit improved solubility in common organic solvents and altered electrical properties. researchgate.netrsc.org
The butenyl group in this compound provides a site for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This opens up possibilities for creating tailor-made materials with specific properties for targeted applications. For example, the surface morphology of polymers derived from ortho-substituted aniline derivatives can be controlled by changing the substituent, leading to structures ranging from heterogeneous hierarchical to spherical. researchgate.netrsc.org
Furthermore, the ability of aniline derivatives to participate in self-assembly processes is being explored for the creation of complex, biomimetic structures. rsc.org By controlling the interactions between polymer chains, it is possible to generate well-defined nano- and micro-scale architectures with potential applications in drug delivery, tissue engineering, and catalysis. rsc.org
Application of Advanced Computational Methodologies for Predictive Design and Optimization
Computational chemistry is becoming an indispensable tool in modern chemical research, and the study of this compound is no exception. Advanced computational methodologies, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are being employed to gain deeper insights into the structure, reactivity, and properties of this molecule and its derivatives. acs.org
These computational methods can be used to:
Predict Reaction Outcomes: By modeling reaction pathways and transition states, chemists can predict the feasibility and selectivity of new reactions involving this compound. This can help in designing more efficient synthetic routes and avoiding unnecessary experimentation.
Understand Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of catalytic and non-catalytic reactions, providing valuable information about the role of catalysts, intermediates, and solvent effects.
Design Novel Molecules: By calculating the electronic and structural properties of virtual compounds, researchers can design new this compound derivatives with desired characteristics for specific applications, such as enhanced biological activity or improved material properties. acs.org For example, computational tools can help in understanding the structure-property relationships in polyaniline derivatives, guiding the synthesis of materials with optimized performance. researchgate.net
Interpret Spectroscopic Data: Computational methods can aid in the interpretation of experimental data, such as NMR and UV-vis spectra, by calculating the expected spectral properties of different isomers and conformers. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(But-3-en-1-yl)aniline, and how can reaction conditions be optimized?
- Methodology : A common method involves reacting aniline derivatives with but-3-en-1-yl groups under nucleophilic substitution or coupling conditions. For example, thiocarbamoyl fluoride synthesis using N-(but-3-en-1-yl)aniline as a precursor requires sulfur, potassium fluoride (KF), and TMSCF₃ in dry THF at room temperature, yielding 87% after purification via silica gel chromatography (petroleum ether:ethyl acetate = 100:1) . Optimization variables include catalyst loading, solvent polarity, and temperature control to minimize side reactions.
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:
Q. How can this compound be purified to >95% purity post-synthesis?
- Methodology : Sequential purification steps are recommended:
- Liquid-liquid extraction to remove polar impurities (e.g., unreacted aniline).
- Column chromatography using silica gel and gradient elution (nonpolar to polar solvents).
- Recrystallization in ethanol/water mixtures to isolate crystalline derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in aza-Pummerer reactions?
- Methodology : The reaction proceeds via in situ generation of a thioamide intermediate, followed by fluoride-mediated desulfurization. Computational studies (e.g., DFT) reveal that the electron-rich aniline moiety stabilizes transition states, while the but-3-en-1-yl group facilitates [3,3]-sigmatropic rearrangements. Kinetic isotope effect (KIE) experiments can validate proposed mechanisms .
Q. How can computational chemistry predict cycloaddition reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict regioselectivity in Diels-Alder reactions. For example, the HOMO of the butenyl group interacts with the LUMO of dienophiles like maleic anhydride, favoring endo transition states .
Q. What strategies resolve contradictions in spectroscopic data for novel derivatives?
- Methodology :
- Cross-validation : Compare NMR, HRMS, and X-ray crystallography (if crystals are obtainable).
- Decoupling experiments : Use DEPT-135 or HSQC to assign ambiguous ¹³C signals.
- Dynamic NMR : Resolve conformational equilibria in flexible derivatives (e.g., rotamers) .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound derivatives show unexpected splitting patterns?
- Analysis : Non-equivalent protons in the butenyl group (e.g., cis vs. trans alkene geometry) or restricted rotation around the N–C bond can cause complex splitting. Variable-temperature NMR (VT-NMR) or NOESY experiments clarify dynamic effects .
Applications in Material Science
Q. How can this compound be utilized in polymer functionalization?
- Methodology : The alkene moiety enables radical or cationic polymerization. For example, copolymerization with styrene introduces aromatic amines into polymer backbones, enhancing conductivity or adhesion. Post-polymerization modifications (e.g., epoxidation of the alkene) further tailor material properties .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
